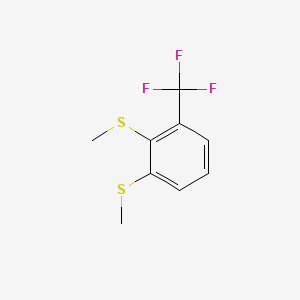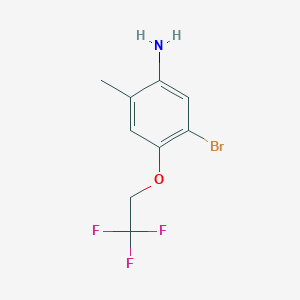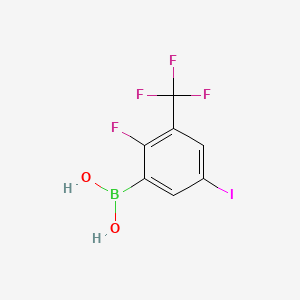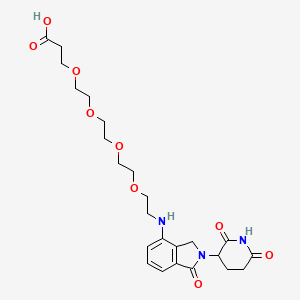![molecular formula C21H13N B14763349 Naphtho[2,3-c]acridine CAS No. 223-03-0](/img/structure/B14763349.png)
Naphtho[2,3-c]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,3-c]acridine is a heterocyclic compound with a fused ring structure comprising naphthalene and acridine units.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphtho[2,3-c]acridine can be synthesized through various methods. One common approach involves the condensation of 2-naphthylamine with a Mannich base in the presence of acetic acid under reflux conditions . Another method includes the use of nucleophilic substitution reactions to introduce the acridinyl skeleton .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable organic reactions that can be adapted for larger-scale production. The use of readily available starting materials like 2-naphthylamine and Mannich bases makes the process feasible for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Naphtho[2,3-c]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the aromatic system, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the aromatic rings
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination agents
Major Products: The major products formed from these reactions include hydroxylated, carbonylated, and halogenated derivatives of this compound, which can further undergo additional functionalization .
Aplicaciones Científicas De Investigación
Naphtho[2,3-c]acridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Naphtho[2,3-c]acridine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with essential biological processes such as replication and transcription. This intercalation can lead to the inhibition of topoisomerase enzymes, ultimately resulting in cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Acridine: Shares the acridine core structure and exhibits similar DNA intercalation properties.
Amsacrine: A well-known anticancer agent that also intercalates into DNA and inhibits topoisomerase enzymes.
DACA (N-[(2-dimethylamino)ethyl]acridine-4-carboxamide): Another acridine derivative with potent anticancer activity.
Uniqueness: Naphtho[2,3-c]acridine is unique due to its fused naphthalene-acridine structure, which enhances its ability to interact with biological targets and increases its potential for functionalization. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Propiedades
Número CAS |
223-03-0 |
|---|---|
Fórmula molecular |
C21H13N |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
naphtho[2,3-c]acridine |
InChI |
InChI=1S/C21H13N/c1-2-6-15-13-19-16(11-14(15)5-1)9-10-18-12-17-7-3-4-8-20(17)22-21(18)19/h1-13H |
Clave InChI |
PMFAINXSWPGDRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=CC=CC=C5N=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol](/img/structure/B14763290.png)


![2-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763305.png)





